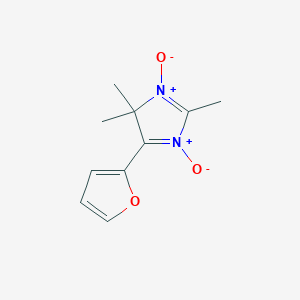
5-(FURAN-2-YL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)
Übersicht
Beschreibung
5-(FURAN-2-YL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a furan ring, an imidazole ring, and two olate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) typically involves multiple steps. One common method starts with the preparation of the furan ring, which can be synthesized from furan-2-carboxylic acid hydrazide . The imidazole ring is then introduced through a cyclization reaction involving suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency. The scalability of the synthesis process is crucial for industrial applications, and various strategies, such as solvent recycling and process optimization, are employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
5-(FURAN-2-YL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imidazole ring can be reduced under suitable conditions.
Substitution: The olate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the imidazole ring can yield imidazoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-(FURAN-2-YL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(FURAN-2-YL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The olate groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4]triazole-3-thiol
- 2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol
Uniqueness
5-(FURAN-2-YL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and imidazole rings, along with the olate groups, allows for a wide range of chemical modifications and applications .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-2,4,4-trimethyl-1,3-dioxidoimidazole-1,3-diium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-11(13)9(8-5-4-6-15-8)10(2,3)12(7)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTZUZJLMINLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(C(=[N+]1[O-])C2=CC=CO2)(C)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















